

MPC-0767 HSP90 binding affinity

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Compound of Interest

Compound Name: MPC-0767

Cat. No.: B15275873

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An In-Depth Technical Guide to the HSP90 Binding Affinity of **MPC-0767**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Its inhibition is a key strategy in oncology drug development. **MPC-0767** is an orally bioavailable, L-alanine ester prodrug of MPC-3100, a potent, second-generation, fully synthetic small-molecule inhibitor of HSP90.^{[1][2][3]} This document provides a comprehensive technical overview of the binding characteristics of **MPC-0767**'s active form, MPC-3100, its mechanism of action, and its pharmacological properties, intended for professionals in the field of drug discovery and development.

Binding Affinity and In Vitro Potency

MPC-0767 is designed for improved chemical stability and oral absorption, converting to the active compound MPC-3100 in vivo.^[1] The core therapeutic activity stems from the high-affinity binding of MPC-3100 to the ATP-binding pocket in the N-terminal domain of HSP90. This competitive inhibition disrupts the chaperone's ATPase-dependent cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.^{[3][4]}

Quantitative analysis demonstrates that MPC-3100 is a potent inhibitor of HSP90. Its efficacy has been measured both in biochemical and cell-based assays.

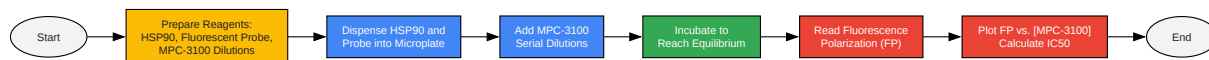
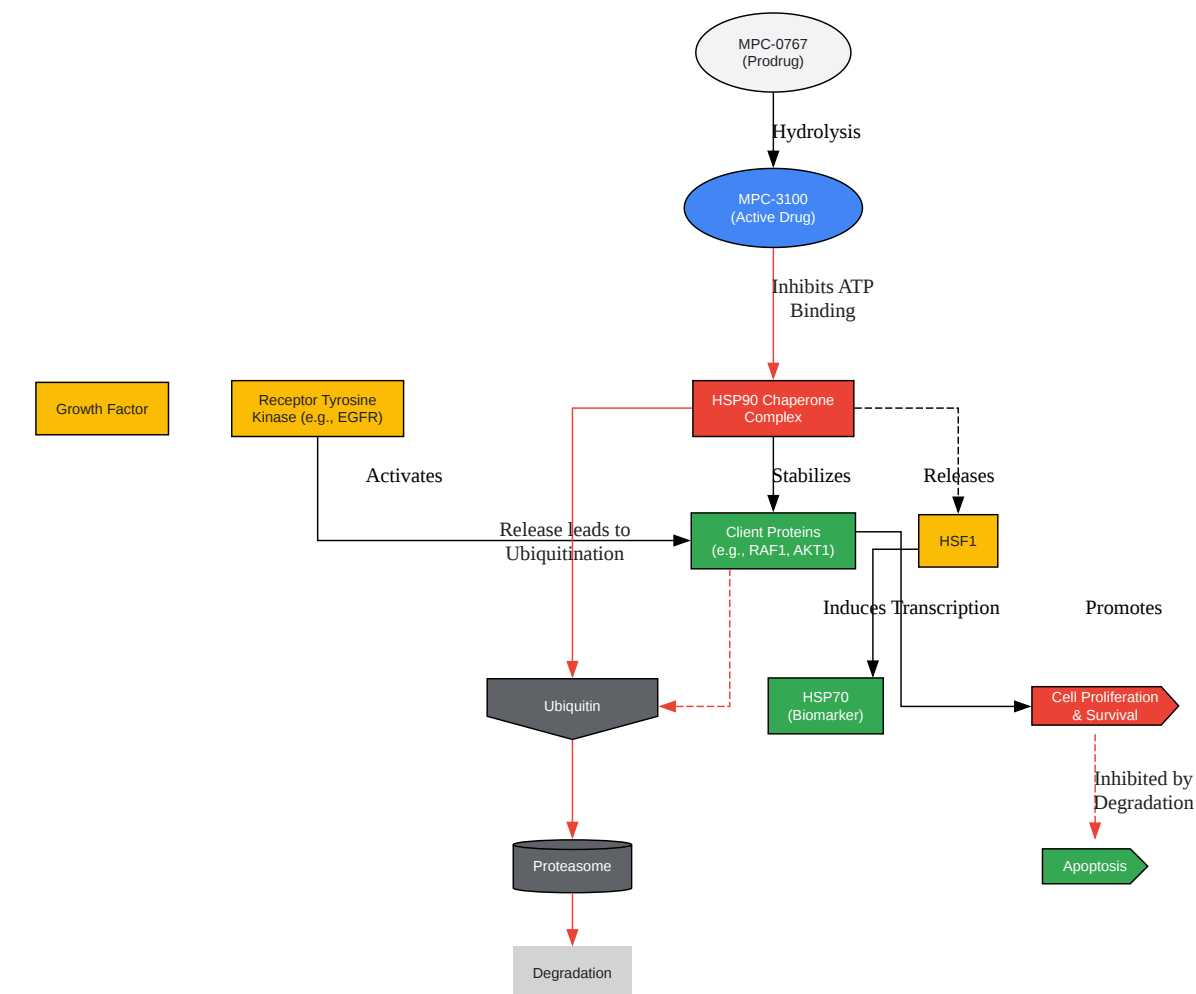
Table 1: Quantitative Potency of MPC-3100

Assay Type	Parameter	Value	Cell Line / Target	Reference
Biochemical Assay	IC50	136.16 ± 4.27 nM	HSP90 Protein	[5]
Cell-Based Assay	IC50	779.59 nM	HCT-116 (Human Colon Carcinoma)	[5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action and Signaling Pathway

The antitumor activity of MPC-3100 is a direct consequence of HSP90 inhibition. In cancer cells, HSP90 is often part of a multi-chaperone complex in a high-affinity, activated state, which contributes to the selective targeting of tumor cells over normal cells by HSP90 inhibitors.[3] Inhibition by MPC-3100 triggers a cascade of downstream effects, including the degradation of key oncogenic kinases like RAF1 and AKT1, leading to cell cycle arrest and apoptosis. A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock protein 70 (HSP70), which serves as a reliable pharmacodynamic biomarker.[1][6]



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